ethyl 2-methyl-5-oxo-4-(2-thienyl)-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate
Description
Ethyl 2-methyl-5-oxo-4-(2-thienyl)-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate is a heterocyclic compound featuring a fused indeno-pyridine scaffold substituted with a 2-thienyl group at position 4 and an ethyl carboxylate moiety at position 3. This compound is synthesized via multicomponent reactions (MCRs) involving indane-1,3-dione, aromatic aldehydes (e.g., 2-thiophenecarboxaldehyde), and ethyl acetoacetate, typically catalyzed by ionic liquids or acids like cellulose-sulfuric acid .
Properties
IUPAC Name |
ethyl 2-methyl-5-oxo-4-thiophen-2-yl-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3S/c1-3-24-20(23)15-11(2)21-18-12-7-4-5-8-13(12)19(22)17(18)16(15)14-9-6-10-25-14/h4-10,16,21H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHALUAPJQSMDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC=CS3)C(=O)C4=CC=CC=C42)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparison with Analogues
The compound belongs to the 4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate family, where structural variations arise from substituents at position 4 (aryl/heteroaryl groups) and modifications to the ester group (ethyl/methyl). Key analogues include:
Physicochemical Properties
Crystallographic Behavior
- Chlorinated Analogues : Substituents like 4-chlorophenyl induce conformational changes, such as altered carboxylate group orientations, impacting packing efficiency .
Optical Properties
- Fluorescence: Ethyl 4-(4-N,N-dimethylaminophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate (DDPC) demonstrates strong fluorescence, used to determine critical micelle concentrations (CMCs) of surfactants . This suggests the target compound’s 2-thienyl group may similarly influence photophysical behavior.
Antimicrobial Activity
- Pyrimidine-Fused Analogues: Derivatives with thiourea-modified pyrimidine scaffolds (e.g., indeno[1,2-d]pyrimidine-2-thioxo) show enhanced antifungal and antibacterial activities due to sulfur’s electronegativity .
- Carbazole Derivatives: Ethyl 4-(9-ethylcarbazol-3-yl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate exhibits broad-spectrum antimicrobial action, attributed to the carbazole moiety’s planar structure .
Therapeutic Potential
- Phosphatidylinositol Pathway Targeting: Methyl 4-(2-fluorobenzyloxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate (Compound 1) is explored for anti-inflammatory applications, indicating the scaffold’s versatility in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
